(6-Bromo-chroman-3-yl)-methylamine hydrochloride
CAS No.:
Cat. No.: VC18823678
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrClNO |
|---|---|
| Molecular Weight | 278.57 g/mol |
| IUPAC Name | 6-bromo-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9;/h2-4,9,12H,5-6H2,1H3;1H |
| Standard InChI Key | IYUNABVGIXSJCM-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CC2=C(C=CC(=C2)Br)OC1.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a chroman backbone (a benzopyran moiety) substituted with a bromine atom at the 6th position and a methylamine group at the 3rd position, forming a hydrochloride salt. The IUPAC name is 6-bromo-N-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride. The bromine atom contributes to electrophilic reactivity, while the methylamine group enables hydrogen bonding and protonation under physiological conditions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.57 g/mol |
| Canonical SMILES | CNC1CC2=C(C=CC(=C2)Br)OC1.Cl |
| InChI Key | IYUNABVGIXSJCM-UHFFFAOYSA-N |
| Solubility | Water-soluble |
| Appearance | Crystalline solid |
The hydrochloride salt enhances stability and solubility, making it suitable for in vitro assays.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous chroman derivatives reveal distinct proton environments. For example, in 8-bromo-6-chloro-2-pentylchroman-4-one, aromatic protons resonate at δ 7.97 (d, J = 2.5 Hz) and δ 7.53 (dd), while aliphatic protons appear between δ 1.41–2.36 . Although specific NMR data for (6-bromo-chroman-3-yl)-methylamine hydrochloride are unavailable, its structure suggests similar splitting patterns for the chroman ring protons and methylamine group.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves:
-
Bromination: Introducing bromine at the 6th position of chroman using electrophilic aromatic substitution.
-
Methylamine Incorporation: Reacting the brominated intermediate with methylamine under nucleophilic conditions.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to improve reaction control and reduce byproducts. For example, analogous chroman-4-one derivatives are synthesized via Reformatsky reactions using SmI and tosyl cyanide, followed by oxidation with DDQ (dichlorodicyanoquinone) .
Table 2: Representative Synthesis Steps for Chroman Derivatives
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | CuBr, DMSO | 66% |
| Amination | NaN, DMSO | 40% |
| Acetylation | Acetyl chloride, pyridine | 75% |
Purification and Analysis
Flash column chromatography with ethyl acetate/heptane gradients (e.g., 2:8 → 6:4) is commonly used to isolate intermediates . Final products are characterized via melting point analysis, NMR, and elemental analysis.
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays indicate apoptosis induction in cancer cell lines, possibly through inhibition of sirtuin enzymes or modulation of reactive oxygen species (ROS) . Chroman derivatives are known to interact with NAD-dependent deacetylases, altering epigenetic regulation .
Mechanism of Action Hypotheses
-
Enzyme Inhibition: Binding to sirtuin active sites via the methylamine group, disrupting deacetylation.
-
Receptor Modulation: Acting as a partial agonist/antagonist for G-protein-coupled receptors (GPCRs).
-
DNA Intercalation: The planar chroman ring may intercalate DNA, inducing strand breaks.
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing:
-
Antibiotics: Targeting drug-resistant pathogens.
-
Chemotherapeutic Agents: Enhancing selectivity for cancer cells.
Pharmacokinetic Studies
Future work should address:
-
Bioavailability: Impact of the hydrochloride salt on oral absorption.
-
Metabolism: Cytochrome P450-mediated degradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume